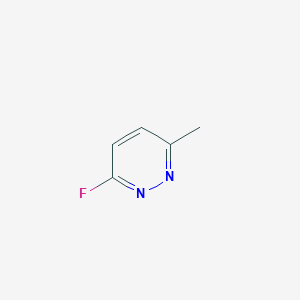

3-Fluoro-6-methylpyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Fluoro-6-methylpyridazine is a fluorinated pyridazine derivative, which is a class of compounds that have garnered interest due to their potential applications in medicinal chemistry and as intermediates in the synthesis of pesticides and antiviral drugs. The presence of both a fluorine atom and a methyl group on the pyridazine ring can influence the chemical reactivity and physical properties of the molecule, making it a valuable target for synthesis and study in various chemical contexts .

Synthesis Analysis

The synthesis of fluorinated pyridazines, such as this compound, can be approached through various synthetic strategies. One method involves a [2+1]/[3+2] cycloaddition sequence between an acetylenic derivative, a difluorocarbene source, and a diazo compound, which allows for the introduction of the fluorine atom into the pyridazine ring . Another relevant method for synthesizing chlorinated pyridazine derivatives, which could potentially be adapted for fluorinated analogs, involves a multi-step process starting from hydrazine hydrate and citraconic anhydride, with the final product being 3-chloro-4-methylpyridazine . Although the specific synthesis of this compound is not detailed in the provided papers, these methods offer insights into possible synthetic routes.

Molecular Structure Analysis

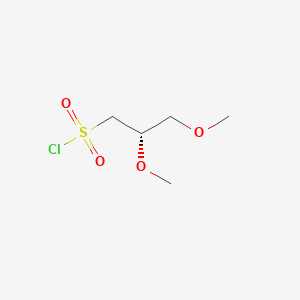

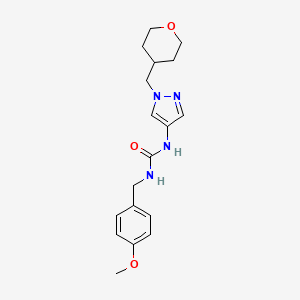

The molecular structure of this compound would be characterized by the presence of a six-membered pyridazine ring with nitrogen atoms at the 1 and 2 positions, a fluorine atom at the 3 position, and a methyl group at the 6 position. The electronegativity of the fluorine atom would influence the electronic distribution within the molecule, potentially affecting its reactivity and interactions with other molecules. The structure of related compounds has been established using techniques such as NMR, IR, and mass spectrometry .

Chemical Reactions Analysis

Fluorinated pyridazines can participate in various chemical reactions, including nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom can be displaced by other nucleophiles. This reactivity is utilized to diversify the range of substituted pyridazines . Additionally, the presence of the fluorine atom can influence the behavior of the compound towards alkylating and oxidizing agents, leading to the formation of various derivatives with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the fluorine atom, which is known to confer unique properties to organic molecules. Fluorine's high electronegativity and small size can affect the acidity, lipophilicity, and metabolic stability of the molecule. These properties are crucial when considering the compound's potential use as a building block in medicinal chemistry, where the introduction of fluorine is often used to modulate the biological activity and pharmacokinetic properties of drug candidates .

科学的研究の応用

Synthesis and Chemical Properties

3-Fluoro-6-methylpyridazine, a derivative of pyridazine, has been explored in various chemical syntheses and transformations. For instance, the synthesis of 3-bromo-6-methylpyridazine was achieved through a multi-step process starting from CH3COCH2CH2COOH, involving cyclization with hydrazine hydrate, dehydrogenation, and substitution reactions. This process exemplifies the versatility of pyridazine derivatives in synthetic chemistry (Xin Bing-wei, 2008). Additionally, studies on other fluorinated pyridazine derivatives highlight the potential of these compounds in creating novel chemical entities with diverse properties and applications. For example, the synthesis of 10, 10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone, an acetylcholine release enhancing agent, showcases the use of fluorinated pyridazines in medicinal chemistry (J. Pesti et al., 2000).

Applications in Medicinal Chemistry

Fluorinated pyridazines, including this compound, have shown promise in medicinal chemistry. They have been utilized in the synthesis of various antibacterial agents and other pharmaceutical compounds. For instance, the synthesis of 1,4-dihydro-4-oxopyridinecarboxylic acids with various substituents, including fluoro groups, demonstrated their potential as effective antibacterial agents (J. Matsumoto et al., 1984). Similarly, the creation of quinolone derivatives containing fluorinated pyridazine moieties has been explored for their antibacterial properties, further illustrating the significance of fluorinated pyridazines in drug discovery (C. S. Cooper et al., 1990).

Safety and Hazards

3-Fluoro-6-methylpyridazine is classified as a dangerous substance. It has been assigned the hazard statements H227, H302, H312, H315, H318, H332, H335, which indicate that it is combustible, harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

作用機序

Target of Action

It is known that pyridazine derivatives, such as 3-fluoro-6-methylpyridazine, have been found to exhibit a wide range of pharmacological activities .

Mode of Action

It is known that 6-aryl-3(2h)-pyridazinone derivatives substituted at position 5 have been synthesized, and their mechanism of action is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical Pathways

It is known that pyridazine derivatives can affect a variety of biochemical pathways, depending on the specific derivative and its targets .

Result of Action

Given the broad range of pharmacological activities associated with pyridazine derivatives, it is likely that the effects would vary depending on the specific targets and pathways involved .

特性

IUPAC Name |

3-fluoro-6-methylpyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2/c1-4-2-3-5(6)8-7-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZUMWKUBDGJHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65202-56-4 |

Source

|

| Record name | 3-fluoro-6-methylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3012274.png)

![2,4-Difluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B3012278.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3012286.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenylbutanamide](/img/structure/B3012287.png)

![2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B3012293.png)

![2-Methyl-4-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B3012295.png)